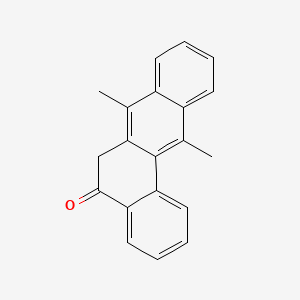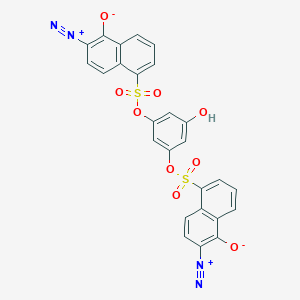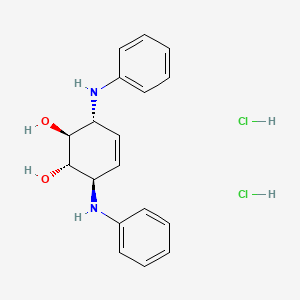
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring with two hydroxyl groups and two phenylamino groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through a dihydroxylation reaction, typically using osmium tetroxide (OsO4) as a catalyst. The phenylamino groups are then added via a nucleophilic substitution reaction, where aniline reacts with the diol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for large-scale production.
化学反应分析
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylamino groups can be reduced to form primary amines.
Substitution: The phenylamino groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-bis(phenylamino)cyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
科学研究应用
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with proteins, altering their structure and function. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
Cyclohexene-1,2-diol: Lacks the phenylamino groups, making it less versatile in chemical reactions.
3,6-Diphenylamino-cyclohexane: Lacks the hydroxyl groups, reducing its potential for redox reactions.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride is unique due to the presence of both hydroxyl and phenylamino groups, allowing it to participate in a wide range of chemical reactions. Its structural features enable it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
属性
CAS 编号 |
137866-75-2 |
|---|---|
分子式 |
C18H22Cl2N2O2 |
分子量 |
369.3 g/mol |
IUPAC 名称 |
(1S,2S,3R,6R)-3,6-dianilinocyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C18H20N2O2.2ClH/c21-17-15(19-13-7-3-1-4-8-13)11-12-16(18(17)22)20-14-9-5-2-6-10-14;;/h1-12,15-22H;2*1H/t15-,16-,17+,18+;;/m1../s1 |
InChI 键 |
LTEOQUHDWHAEEG-IMUYSXADSA-N |
手性 SMILES |
C1=CC=C(C=C1)N[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NC3=CC=CC=C3.Cl.Cl |
规范 SMILES |
C1=CC=C(C=C1)NC2C=CC(C(C2O)O)NC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



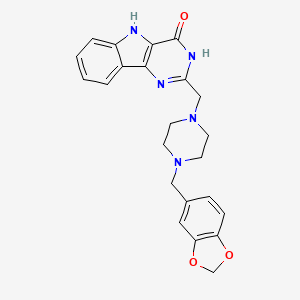

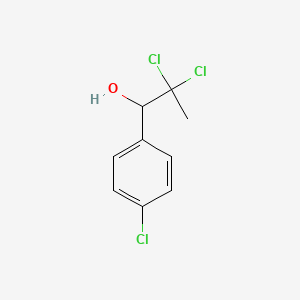
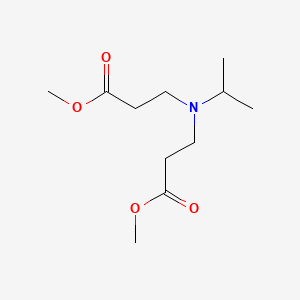
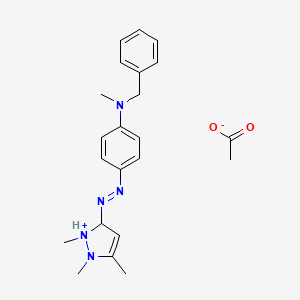
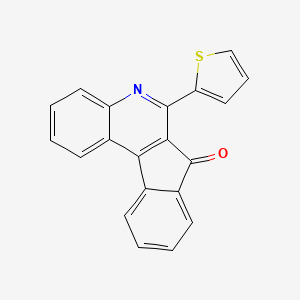
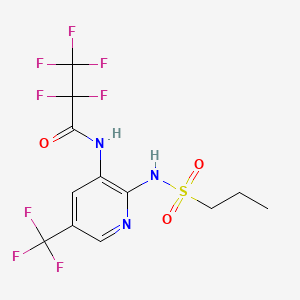

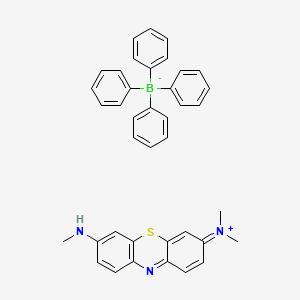

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
